N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Overview
Description
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is a fascinating compound that finds its relevance in various scientific and industrial fields. Its unique molecular structure, characterized by the presence of a chloro-substituted hydroxyethyl group and an ethylmethanesulfonamide moiety, allows it to participate in a variety of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the chlorination of an appropriate precursor to introduce the chloro group. This is followed by the nucleophilic substitution reaction to attach the hydroxyethyl moiety, and finally, the sulfonamide formation is achieved through the reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrially, the production of this compound requires efficient and scalable methods. Catalysis plays a critical role in optimizing yields and purity. Using robust catalytic systems, reactions are conducted under controlled temperatures and pressures to ensure consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide can undergo oxidation reactions, often catalyzed by metal oxides or peroxides.
Reduction: : Selective reduction of the compound can alter the functional groups, typically involving hydrogenation in the presence of palladium or nickel catalysts.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, facilitated by reagents like alkyl halides or Grignard reagents under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Substitution Reagents: : Alkyl halides, organometallic compounds.
Major Products
The products of these reactions vary widely depending on the reagents and conditions used. For instance, oxidation typically yields ketones or aldehydes, while reduction can lead to alcohols or hydrocarbons.
Scientific Research Applications
The utility of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide spans numerous fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Its bioactive properties make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic applications arise from its ability to modulate biochemical pathways, offering a pathway for drug development.
Industry: : The compound's stability and reactivity make it valuable in manufacturing processes, such as the production of polymers and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzymatic activity by binding to active sites or altering protein conformation. This binding can disrupt normal cellular functions, leading to desired therapeutic outcomes or industrial benefits.
Comparison with Similar Compounds
Unique Features and Similar Compounds
Compared to other compounds in its class, N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide stands out due to its specific structural features and resultant reactivity. Similar compounds include:
N-ethylmethanesulfonamide
4-chlorophenylmethanesulfonamide
1-hydroxyethylphenylsulfonamide
These compounds share some structural elements but differ in the presence and position of functional groups, affecting their chemical behavior and applications.
Properties
IUPAC Name |
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAZSCSWBPQHMU-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.